molecular formula C7H5ClN2O2S B14251270 Benzenesulfonamide, 4-chloro-N-cyano- CAS No. 325801-51-2

Benzenesulfonamide, 4-chloro-N-cyano-

Katalognummer: B14251270
CAS-Nummer: 325801-51-2
Molekulargewicht: 216.65 g/mol
InChI-Schlüssel: AUZYJGAHKQUWPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, 4-chloro-N-cyano- is a chemical compound with the molecular formula C7H5ClN2O2S It is a derivative of benzenesulfonamide, where a chlorine atom is substituted at the para position and a cyano group is attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonamide, 4-chloro-N-cyano- typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyanamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group replaces the chloride ion. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of benzenesulfonamide, 4-chloro-N-cyano- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions: Benzenesulfonamide, 4-chloro-N-cyano- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of benzenesulfonamide, 4-chloro-N-cyano- involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. The cyano group plays a crucial role in enhancing the binding affinity and selectivity of the compound towards its target .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzenesulfonamide, 4-chloro-N-cyano- is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical properties and reactivity. The combination of these groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an enzyme inhibitor .

Eigenschaften

CAS-Nummer

325801-51-2

Molekularformel

C7H5ClN2O2S

Molekulargewicht

216.65 g/mol

IUPAC-Name

4-chloro-N-cyanobenzenesulfonamide

InChI

InChI=1S/C7H5ClN2O2S/c8-6-1-3-7(4-2-6)13(11,12)10-5-9/h1-4,10H

InChI-Schlüssel

AUZYJGAHKQUWPT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1S(=O)(=O)NC#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.